[3-(3-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
The compound you’ve mentioned is a fascinating molecule with diverse applications. Let’s start by introducing it:
[3-(3-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone: , also known by its systematic name, is a hybrid structure combining an oxazoline ring and a piperazine moiety. It exhibits interesting pharmacological properties due to its unique structural features.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 3-(3-methoxyphenyl)propanal with piperazine in the presence of an acid catalyst. The resulting intermediate undergoes cyclization to form the oxazoline ring. Detailed reaction conditions and mechanisms can be found in the literature .
Industrial Production:
While no large-scale industrial production methods are widely reported for this specific compound, its synthesis can be adapted from laboratory-scale procedures. Researchers often optimize reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Reactivity:
The compound is versatile and participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone or oxime.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The phenyl and piperazine rings are susceptible to substitution reactions.
Common Reagents and Conditions:
Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products:
The oxidation of the methylene group could yield the corresponding carboxylic acid or oxime derivatives. Reduction leads to the alcohol form. The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across scientific disciplines:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It could serve as a probe to study biological processes.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. its interaction with specific molecular targets (e.g., receptors, enzymes) likely underlies its effects. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While this compound is relatively unique, we can compare it to related structures:
[4-(2-methoxyphenyl)piperazin-1-yl]methanone: A close relative with a similar piperazine core.
[2-hydroxy-4-methoxyphenyl)phenyl]methanone: Shares the methoxyphenyl motif but lacks the oxazoline ring.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H25N3O4/c1-27-17-7-5-6-16(14-17)18-15-21(29-23-18)22(26)25-12-10-24(11-13-25)19-8-3-4-9-20(19)28-2/h3-9,14,21H,10-13,15H2,1-2H3 |
InChI Key |
LZRRFQMFXNHRFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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